Ethyl 3-(3-ethoxycarbonylpropyl)benzoate
Description
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate is a benzoate ester derivative characterized by a meta-substituted ethoxycarbonylpropyl chain.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 3-(4-ethoxy-4-oxobutyl)benzoate |
InChI |
InChI=1S/C15H20O4/c1-3-18-14(16)10-6-8-12-7-5-9-13(11-12)15(17)19-4-2/h5,7,9,11H,3-4,6,8,10H2,1-2H3 |
InChI Key |
ROJUIMHANHLMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate can be synthesized through the esterification reaction between benzoic acid and ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows: [ \text{Benzoic Acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Benzoate} + \text{Water} ]
In a laboratory setting, the reaction mixture is heated under reflux to ensure complete conversion of the reactants. The ester product is then purified by distillation .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but is carried out in large reactors with continuous monitoring of reaction conditions. The use of more efficient catalysts and optimized reaction parameters ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Depending on the nucleophile, various substituted benzoates.
Scientific Research Applications
Ethyl 3-(3-ethoxycarbonylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Mechanism of Action
The mechanism of action of ethyl 3-(3-ethoxycarbonylpropyl)benzoate involves its ester linkage, which can be hydrolyzed by esterases in biological systems. This hydrolysis releases benzoic acid and ethanol, which can then participate in various metabolic pathways. The compound’s effects are primarily due to the release of these metabolites .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key benzoate derivatives and their substituent-driven properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The ethoxycarbonyl group in the target compound acts as an EWG, reducing electron density at the benzene ring compared to electron-donating groups (e.g., methyl in I-6501). This affects electrophilic substitution patterns .
- Chain Flexibility : The ethoxycarbonylpropyl chain introduces flexibility and moderate polarity, contrasting with rigid aromatic (e.g., phenylpropyl in ) or heterocyclic (e.g., thiazole in ) substituents.
Physicochemical Properties
Comparative data for selected compounds:
Analysis :
- Lipophilicity : The ethoxycarbonylpropyl chain likely increases LogP compared to simpler esters (e.g., Ethyl 4-(3-oxopropyl)benzoate) but less than brominated derivatives due to bromine’s hydrophobic contribution .
- Solubility : Polar substituents (e.g., oxo groups) improve aqueous solubility, whereas aromatic or long alkyl chains reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
